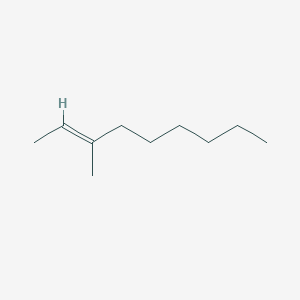
(E)-3-Methyl-2-nonene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methyl-2-nonene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “(E)” designation indicates that the compound has a trans configuration around the double bond, meaning the substituents on either side of the double bond are on opposite sides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-2-nonene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-2-nonanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic methods using zeolites or other solid acid catalysts. These methods are designed to maximize yield and efficiency while minimizing by-products and waste.
化学反応の分析
Types of Reactions
(E)-3-Methyl-2-nonene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Hydrogenation: The double bond can be reduced to form the corresponding alkane, 3-methyl-2-nonane, using hydrogen gas and a metal catalyst like palladium or platinum.
Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form dihalides, where the halogen atoms add across the double bond.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature conditions.
Halogenation: Bromine or chlorine in an inert solvent such as carbon tetrachloride or dichloromethane.
Major Products Formed
Oxidation: Epoxides or diols.
Hydrogenation: 3-Methyl-2-nonane.
Halogenation: 2,3-Dihalo-3-methyl-nonane.
科学的研究の応用
(E)-3-Methyl-2-nonene has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: The compound can be used in studies of lipid metabolism and the effects of unsaturated hydrocarbons on biological membranes.
Medicine: Research into the pharmacological properties of alkenes and their potential therapeutic applications.
Industry: It is used as an intermediate in the synthesis of other organic compounds, including fragrances, flavors, and polymers.
作用機序
The mechanism of action of (E)-3-Methyl-2-nonene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide or diol. In hydrogenation reactions, the double bond is reduced by hydrogen gas in the presence of a metal catalyst, resulting in the formation of an alkane.
類似化合物との比較
Similar Compounds
2-Nonene, (E)-: Similar in structure but lacks the methyl group at the 3-position.
3-Nonene, 2-methyl-: Similar in structure but has the double bond at a different position.
2-Nonene, 3-methyl-, (Z)-: The cis isomer of (E)-3-Methyl-2-nonene, with substituents on the same side of the double bond.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
特性
CAS番号 |
17003-99-5 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
(E)-3-methylnon-2-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-8-9-10(3)5-2/h5H,4,6-9H2,1-3H3/b10-5+ |
InChIキー |
CMLFMHBAUHOXAV-BJMVGYQFSA-N |
SMILES |
CCCCCCC(=CC)C |
異性体SMILES |
CCCCCC/C(=C/C)/C |
正規SMILES |
CCCCCCC(=CC)C |
同義語 |
(E)-3-Methyl-2-nonene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















